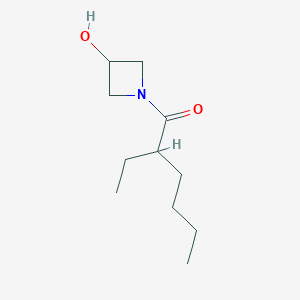

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one

Overview

Description

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one, also known as 2-ethyl-3-hydroxyazetidine, is a chemical compound that has been studied for its potential applications in various scientific fields. It is a cyclic, six-membered heterocyclic compound that is composed of an ethyl group, a hydroxy group, and an azetidine ring. This compound is of interest to scientists due to its ability to act as a chiral auxiliary, a type of chemical additive used to alter the stereochemistry of a reaction. 2-ethyl-3-hydroxyazetidine has been studied for its potential applications in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Autotaxin Inhibition

This compound has been identified as a first-in-class Autotaxin inhibitor . Autotaxin is a circulating enzyme with a major role in the production of lysophosphatic acid (LPA) species in blood . Inhibiting Autotaxin can help regulate the levels of LPA in the blood .

Treatment of Idiopathic Pulmonary Fibrosis

The compound is undergoing clinical evaluation for the treatment of Idiopathic Pulmonary Fibrosis . It has shown efficacy in a bleomycin-induced pulmonary fibrosis model in mice and in reducing extracellular matrix deposition in the lung .

Reduction of LPA Levels

The compound has been shown to cause a sustained reduction of LPA levels in plasma in vivo . This could have implications for diseases where LPA levels are elevated.

Pharmacokinetic Properties

Structural modifications of the compound have been made to improve its pharmacokinetic properties . This makes it more suitable for use in clinical settings.

Attenuation of hERG Inhibition

The compound has been structurally modified to attenuate hERG inhibition . hERG is a gene that codes for a protein known as KVLQT1, a potassium ion channel. Inhibition of hERG can lead to serious cardiac side effects, so this property is important for the safety profile of the compound.

Removal of CYP3A4 Time-Dependent Inhibition

The compound has been modified to remove CYP3A4 time-dependent inhibition . CYP3A4 is an important enzyme in drug metabolism, and compounds that inhibit this enzyme can cause drug-drug interactions.

properties

IUPAC Name |

2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQKXCRJAKZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |

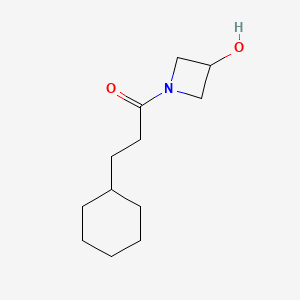

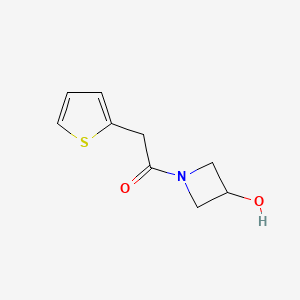

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol](/img/structure/B1468785.png)

![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)